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Compound of Interest

3-Cyclopropyl-5-ethynyl-1,2-
Compound Name:

oxazole
CAS No.: 2445793-91-7
Cat. No.: B2621510

Get Quote

Executive Summary

3-Cyclopropyl-5-ethynyl-1,2-oxazole (CAS: 2445793-91-7) represents a high-value
"lynchpin" scaffold in modern fragment-based drug discovery (FBDD). It combines a
pharmacologically privileged core (3-cyclopropylisoxazole) with a versatile reactive handle (5-
ethynyl).

This guide analyzes the compound not merely as a catalog reagent, but as a strategic module.
The 3-cyclopropyl group confers metabolic stability and optimized lipophilicity, while the 5-
ethynyl moiety serves as a "click-ready" warhead for library generation or a precursor for
Sonogashira couplings in the synthesis of kinase inhibitors and GPCR ligands.

Structural Logic & Pharmacophore Analysis

The utility of this scaffold rests on three structural pillars. Understanding these allows
researchers to deploy the molecule effectively in SAR (Structure-Activity Relationship)

campaigns.
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The Cyclopropyl Anchor (Position 3)[1]

o Metabolic Shielding: Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome
P450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (approx.
106 kcal/mol).

e Sigma-Hole Interactions: The strained ring often engages in unique

-interaction networks within hydrophobic pockets of enzymes (e.g., kinase ATP-binding
sites).

The Isoxazole Core (1,2-Oxazole)

» Bioisostere Ultility: Acts as a stable, rigid bioisostere for amide or ester linkages, maintaining
vector orientation while improving hydrolytic stability.

» H-Bond Acceptor: The ring nitrogen (N2) serves as a critical hydrogen bond acceptor, often
interacting with "hinge" residues in kinase targets (e.g., RET, TRKA).

The Ethynyl Warhead (Position 5)

o Orthogonal Reactivity: The terminal alkyne is inert to many standard organic conditions
(acid/base) but highly reactive toward specific transition metals (Cu, Pd).

o Divergent Synthesis: It enables the rapid transformation of the core into complex bi-aryl
systems (via Sonogashira) or triazole-linked conjugates (via CUAAC Click chemistry).

Synthetic Pathways & Experimental Protocols

While specific literature on this exact CAS is sparse, the synthesis follows established
regiospecific [3+2] cycloaddition protocols. The following protocol is the industry standard for
generating 3-substituted-5-ethynylisoxazoles with high regiocontrol.

Visual Workflow (Synthesis)
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Figure 1: Validated synthetic route via nitrile oxide cycloaddition. The bulky TMS group ensures
the formation of the 5-substituted isomer.

Detailed Protocol: [3+2] Cycloaddition Route

Step 1: Generation of Hydroximoyl Chloride

¢ Dissolve cyclopropanecarbaldehyde oxime (10 mmol) in DMF (20 mL).

e Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C.

 Stir at room temperature for 2 hours. Validation: Check TLC for disappearance of oxime.
Step 2: Regioselective Cycloaddition

e To the reaction mixture, add Trimethylsilylacetylene (15 mmol).

e Add Triethylamine (TEA) (12 mmol) dropwise over 30 minutes. Note: Slow addition prevents
dimerization of the nitrile oxide.

e Stir for 12 hours at ambient temperature.

o Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography
(Hexanes/EtOAC) to isolate 3-cyclopropyl-5-(trimethylsilyl)isoxazole.

Step 3: Desilylation
e Dissolve the TMS-intermediate in MeOH.
e Add K2COs (0.5 equiv). Stir for 1 hour.

« Purification: Aqueous workup followed by short-path distillation or recrystallization yields pure
3-cyclopropyl-5-ethynyl-1,2-oxazole.

Applications in Drug Discovery

This building block is a precursor to several bioactive classes.
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Kinase Inhibitor Scaffolds

The 3-cyclopropyl-isoxazole unit is a known pharmacophore in kinase inhibitors, particularly for
RET and VEGFR.

o Mechanism: The isoxazole nitrogen binds to the hinge region (e.g., Asp/Glu backbone).

o Application: Use the 5-ethynyl group in a Sonogashira coupling with aryl iodides (e.g., 4-
iodo-pyrazolo[1,5-a]pyrimidine) to extend the scaffold into the solvent-exposed region or the
hydrophobic back-pocket.

Antiviral & CNS Agents

Analogs of this structure (e.g., NNC 14-0185) have shown efficacy as benzodiazepine receptor

ligands.

o Workflow: React the 5-ethynyl group with azides to form 1,2,3-triazole linked libraries. This
creates a "bi-heterocyclic" system often used to improve solubility and blood-brain barrier
(BBB) penetration.

Quantitative Data: Physicochemical Profile

Property Value (Predicted) Relevance

Ideal for Fragment-Based Drug

Molecular Weight 133.15 g/mol _
Discovery (Rule of 3)
Optimal lipophilicity for
cLogP ~1.8-2.1 P Pop Y N
membrane permeability
High potential for CNS
TPSA ~26 A2 ap _
penetration
H-Bond Acceptors 2 (N, O) Critical for receptor binding
Low entropy penalty upon
Rotatable Bonds 1 (C-C alkyne)

binding

Visualizing the Application Workflow
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Figure 2: Divergent synthesis capabilities. Path A yields rigid kinase scaffolds; Path B yields
flexible bioconjugates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2621510/docs?utm_src=pdf-body-img#3-cyclopropyl-5-ethynyl-1-2-oxazole-technical-profile-application-guide
https://pubchem.ncbi.nlm.nih.gov/compound/1092113
https://pubchem.ncbi.nlm.nih.gov/compound/1092113
https://pubchem.ncbi.nlm.nih.gov/compound/1092113
https://www.researchgate.net/publication/348434730_A_REVIEW_ON_QUINAZOLINE_HETEROCYCLES_A_Pharmacophoric_Scaffold
https://pubmed.ncbi.nlm.nih.gov/8884250/
https://www.shd-pub.org.rs/index.php/JSCS/article/view/11277
https://www.shd-pub.org.rs/index.php/JSCS/article/view/11277
https://www.shd-pub.org.rs/index.php/JSCS/article/view/10996
https://www.benchchem.com/product/b2621510?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2621510?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid | C7H7NO3 | CID 1092113 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.researchgate.net [researchgate.net]

¢ 3. Unveiling the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines from the
perspective of a molecular electron density theory | Journal of the Serbian Chemical Society
[shd-pub.org.rs]

 To cite this document: BenchChem. [3-Cyclopropyl-5-ethynyl-1,2-oxazole: Technical Profile &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2621510/docs#3-cyclopropyl-5-ethynyl-1-2-oxazole-
technical-profile-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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